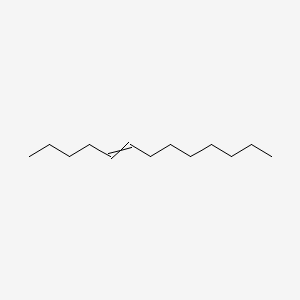
Tridec-8-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tridec-8-ene is an organic compound with the molecular formula C₁₃H₂₆. It is a type of alkene, characterized by the presence of a carbon-carbon double bond located at the eighth position of the tridecane chain. This compound is part of the larger family of hydrocarbons and is known for its applications in various chemical processes and industrial uses.
準備方法
Synthetic Routes and Reaction Conditions: Tridec-8-ene can be synthesized through several methods, including:
Hydroformylation: This process involves the reaction of 1-dodecene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium-based catalyst to form tridecanal, which is then dehydrated to produce this compound.
Dehydration of Alcohols: this compound can also be prepared by the dehydration of tridecan-8-ol using acid catalysts such as sulfuric acid or phosphoric acid under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene, followed by selective hydrogenation and isomerization processes to achieve the desired double bond position.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form epoxides or alcohols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation of this compound in the presence of a palladium or platinum catalyst can convert it to tridecane.
Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur at the double bond to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst under mild pressure and temperature.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride or dichloromethane.
Major Products Formed:
Epoxides and Alcohols: From oxidation reactions.
Tridecane: From hydrogenation.
Dihalogenated Compounds: From halogenation.
科学的研究の応用
Tridec-8-ene has several applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.
作用機序
The mechanism of action of tridec-8-ene involves its interaction with various molecular targets, primarily through its double bond. This allows it to participate in addition reactions, where the double bond is broken and new bonds are formed with other atoms or molecules. The pathways involved include:
Electrophilic Addition: The double bond acts as a nucleophile, reacting with electrophiles to form addition products.
Radical Reactions: The double bond can also participate in radical reactions, where free radicals add to the double bond, forming new radical intermediates.
類似化合物との比較
- 1-Tridecene
- 2-Tridecene
- 3-Tridecene
特性
CAS番号 |
23051-84-5 |
|---|---|
分子式 |
C13H26 |
分子量 |
182.35 g/mol |
IUPAC名 |
(E)-tridec-5-ene |
InChI |
InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h9,11H,3-8,10,12-13H2,1-2H3/b11-9+ |
InChIキー |
VDFGUEPMNNLWOZ-PKNBQFBNSA-N |
異性体SMILES |
CCCCCCC/C=C/CCCC |
正規SMILES |
CCCCCCCC=CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


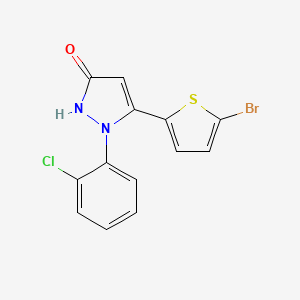


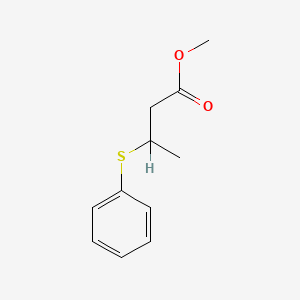
![[2-Chloro-6-(isopropylamino)phenyl]methanol](/img/structure/B8493845.png)
![4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B8493846.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperazin-1-ium bromide](/img/structure/B8493860.png)
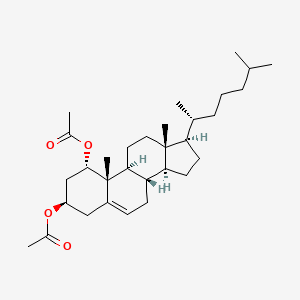

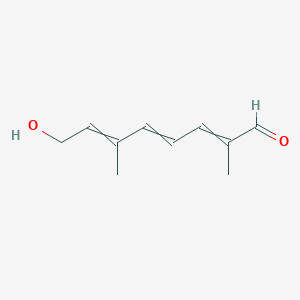
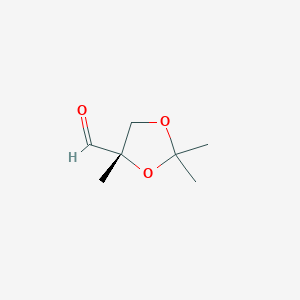
![N-[5-bromo-4-(2-hydroxyethyl)pyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B8493884.png)


